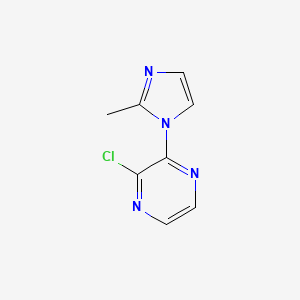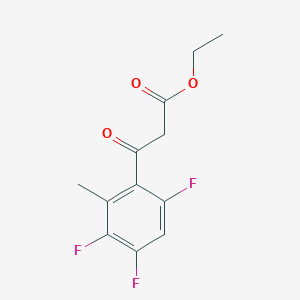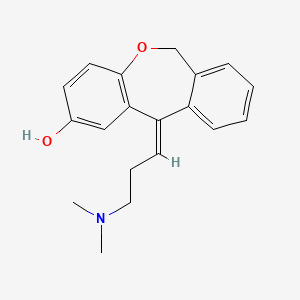
(2-(2-Chlorophenyl)pyrimidin-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2-Chlorophenyl)pyrimidin-4-yl)methanamine: is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Chlorophenyl)pyrimidin-4-yl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with guanidine to form 2-(2-chlorophenyl)pyrimidine. This intermediate is then subjected to reductive amination using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of substituted pyrimidines with various functional groups replacing the chlorine atom.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of bioactive molecules and pharmaceuticals.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of agrochemicals and pesticides.
作用机制
The mechanism of action of (2-(2-Chlorophenyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl group enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
2-(2-Chlorophenyl)pyrimidine: Lacks the methanamine group but shares the core pyrimidine structure.
4-(2-Chlorophenyl)pyrimidine: Positional isomer with the chlorophenyl group at a different position.
(2-(2-Fluorophenyl)pyrimidin-4-yl)methanamine: Similar structure with a fluorine atom instead of chlorine.
Uniqueness:
- The presence of both the chlorophenyl and methanamine groups in (2-(2-Chlorophenyl)pyrimidin-4-yl)methanamine provides unique chemical reactivity and biological activity.
- The compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C11H10ClN3 |
|---|---|
分子量 |
219.67 g/mol |
IUPAC 名称 |
[2-(2-chlorophenyl)pyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C11H10ClN3/c12-10-4-2-1-3-9(10)11-14-6-5-8(7-13)15-11/h1-6H,7,13H2 |
InChI 键 |
AZDPCUFXSQAKFB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)CN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea](/img/structure/B13444449.png)
![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole](/img/structure/B13444454.png)



![2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13444468.png)

![N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid](/img/structure/B13444481.png)

![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13444500.png)
![methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13444506.png)

![6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13444536.png)
